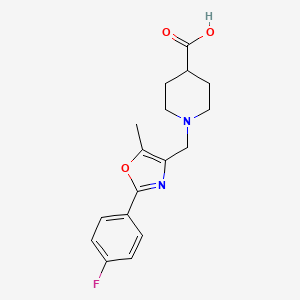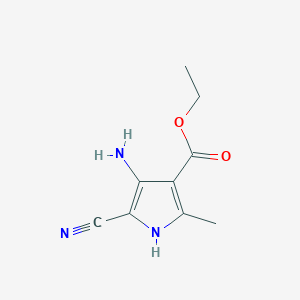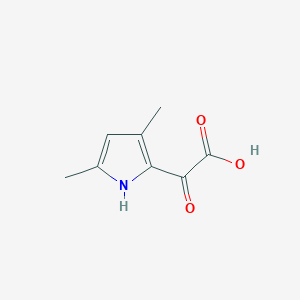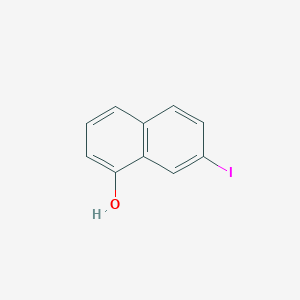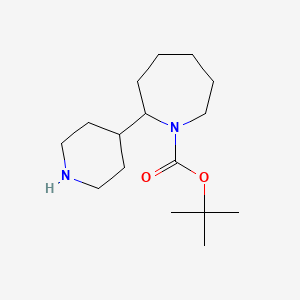
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with azepane carboxylic acid tert-butyl ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein degradation mechanisms.
Medicine: It plays a role in the development of therapeutic agents targeting specific proteins.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound facilitates the interaction between the target protein and the E3 ubiquitin ligase, resulting in the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar structure and is used in similar applications.
tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate: Another related compound with comparable properties and uses.
Uniqueness
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which provides a balance of flexibility and rigidity. This property makes it particularly useful in the design of PROTACs, where the linker region’s characteristics can significantly impact the degradation kinetics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the resulting molecules .
Eigenschaften
Molekularformel |
C16H30N2O2 |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
tert-butyl 2-piperidin-4-ylazepane-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3 |
InChI-Schlüssel |
PFOBUJWFQXERRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


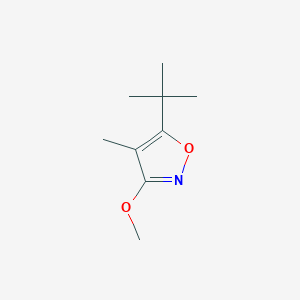

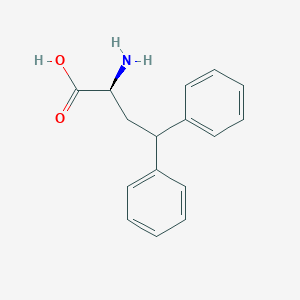

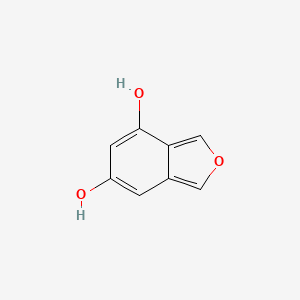

![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
